molecular formula C21H19F2N5OS B2947878 5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-28-4

5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2947878
CAS No.: 868220-28-4
M. Wt: 427.47
InChI Key: UMMZRJZBWKPTTE-UHFFFAOYSA-N
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Description

The compound 5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (hereafter referred to as Compound A) is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with dual 4-fluorophenyl groups via a piperazine linker. Its molecular formula is C₂₅H₂₁F₂N₅O₂S, with a molecular weight of 493.53 g/mol .

Properties

IUPAC Name

5-[(4-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5OS/c22-15-3-1-14(2-4-15)18(19-20(29)28-21(30-19)24-13-25-28)27-11-9-26(10-12-27)17-7-5-16(23)6-8-17/h1-8,13,18,29H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMZRJZBWKPTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

Compound A belongs to the thiazolo[3,2-b][1,2,4]triazole family, which is characterized by fused thiazole and triazole rings. Key structural analogs include:

Compound ID Core Structure Substituents Key Structural Differences
Compound A Thiazolo[3,2-b][1,2,4]triazol-6-ol Dual 4-fluorophenyl groups on piperazine and methyl High fluorination; extended piperazine linkage
5f (from ) Thiazolo[3,2-b][1,2,4]triazol-6-one 4-Chlorophenylamino group Chlorine substitution; ketone instead of hydroxyl
5g (from ) Thiazolo[3,2-b][1,2,4]triazol-6-one Furan-2-ylmethylamino group Heteroaromatic substitution
compound Thiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, and methyl groups Mixed halogen and alkoxy substitutions
Compound 5 () Thiazole-pyrazole-triazole hybrid 4-Fluorophenyl and 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl groups Planar vs. perpendicular fluorophenyl orientation

The 4-fluorophenyl groups in Compound A likely enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like 5g (furan-substituted) . The piperazine linker may also improve solubility relative to rigid analogs in , which exhibit perpendicular fluorophenyl conformations .

Crystallographic and Spectroscopic Analysis

  • Single-Crystal Diffraction : Analogs in were analyzed using SHELX software (–5), confirming triclinic symmetry and planar conformations. Compound A’s structure remains unconfirmed but may share similar packing motifs .
  • Spectroscopy : NMR and LCMS data () for related compounds highlight distinct shifts for fluorophenyl (δ ~7.2 ppm in ¹H NMR) and piperazine protons (δ ~3.5 ppm), which could guide Compound A’s characterization .

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